Tetrakis(ethyl acetoacetato-O1',O3)titanium
CAS No.: 43184-65-2
Cat. No.: VC16977596
Molecular Formula: C24H40O12Ti
Molecular Weight: 568.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43184-65-2 |
|---|---|
| Molecular Formula | C24H40O12Ti |
| Molecular Weight | 568.4 g/mol |
| IUPAC Name | 3-oxohexanoic acid;titanium |
| Standard InChI | InChI=1S/4C6H10O3.Ti/c4*1-2-3-5(7)4-6(8)9;/h4*2-4H2,1H3,(H,8,9); |
| Standard InChI Key | KJHMPGHGNQILEU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.[Ti] |
Introduction
Structural and Chemical Properties
Molecular Architecture
Tetrakis(ethyl acetoacetato-O1',O3)titanium features a tetrahedral coordination geometry, where the titanium(IV) center is chelated by four bidentate ethyl acetoacetate ligands. Each ligand binds via the oxygen atoms at the O1' and O3 positions of the acetylacetonate moiety, forming stable six-membered chelate rings. This configuration is confirmed by its InChI key (KJHMPGHGNQILEU-UHFFFAOYSA-N), which encodes the stereochemical arrangement and bonding pattern. The canonical SMILES string (CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.CCCC(=O)CC(=O)O.[Ti]) further illustrates the connectivity of the ligands to the titanium atom.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 568.4 g/mol |
| Coordination Geometry | Tetrahedral |
| Chelating Ligands | 4 ethyl acetoacetate groups |
| IUPAC Name | 3-oxohexanoic acid; titanium |
Spectroscopic and Physical Characteristics
The compound typically presents as a clear liquid or crystalline solid, depending on the solvent system and synthesis conditions. Its infrared (IR) spectrum shows characteristic absorption bands at 1,580–1,610 cm (C=O stretching) and 1,250–1,300 cm (C-O stretching), consistent with the acetylacetonate ligand structure . Thermogravimetric analysis (TGA) reveals decomposition temperatures above 200°C, indicating moderate thermal stability suitable for high-temperature catalytic processes.
Synthesis and Manufacturing
Reaction Mechanism
The synthesis involves the reaction of titanium alkoxides (e.g., titanium isopropoxide) with ethyl acetoacetate in an anhydrous environment:
where represents an alkyl group (e.g., isopropyl). The reaction proceeds via ligand substitution, where the alkoxide groups are replaced by the more strongly coordinating acetylacetonate ligands.
Optimization Parameters
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Solvent Choice: Anhydrous toluene or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the titanium precursor.
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Stoichiometry: A 1:4 molar ratio of titanium alkoxide to ethyl acetoacetate ensures complete ligand substitution.
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Temperature: Reactions are conducted at 60–80°C to accelerate kinetics without promoting side reactions.
Table 2: Typical Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Solvent | Toluene or THF |
| Yield | 75–85% |
Applications in Catalysis and Materials Science
Heterogeneous Catalysis
Tetrakis(ethyl acetoacetato-O1',O3)titanium serves as a precursor for titanium dioxide () nanoparticles in photocatalytic applications. When calcined at 450°C, the compound decomposes to yield anatase-phase , which exhibits high activity in dye degradation and water splitting. Comparative studies with titanium acetylacetonate (CAS 17501-79-0) show that the ethyl acetoacetate derivative produces smaller nanoparticles (10–15 nm vs. 20–30 nm) due to slower decomposition kinetics .
Polymerization Catalysis
In Ziegler-Natta polymerization systems, the compound acts as a co-catalyst for olefin polymerization. When combined with aluminum alkyls, it enhances the activity of magnesium chloride-supported titanium catalysts in polyethylene production. The ethyl groups on the ligands improve solubility in nonpolar monomers, facilitating homogeneous mixing during polymerization .
Comparative Analysis with Analogous Complexes
Titanium Acetylacetonate (CAS 17501-79-0)
Titanium acetylacetonate () shares structural similarities but differs in ligand bulkiness and electronic effects. Key contrasts include:
Table 3: Structural and Functional Comparisons
| Property | Tetrakis(ethyl acetoacetato) | Titanium Acetylacetonate |
|---|---|---|
| Molecular Weight | 568.4 g/mol | 444.3 g/mol |
| Ligand Bulkiness | Higher (ethyl groups) | Lower (methyl groups) |
| Thermal Stability | 200–250°C | 180–220°C |
| Catalytic Activity | Higher in nonpolar media | Higher in polar media |
The ethyl substituents in Tetrakis(ethyl acetoacetato-O1',O3)titanium confer greater lipophilicity, making it preferable for reactions in hydrocarbon solvents .
Future Research Directions
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Green Synthesis: Developing aqueous-phase synthesis routes to reduce solvent waste.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.
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Toxicity Profiling: Systematic studies to establish occupational exposure limits (OELs).
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